[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid
Overview
Description
[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluoro-phenyl group attached to a piperazine ring, which is further connected to a p-tolyl-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common approach is the reaction of 4-fluoroaniline with piperazine in the presence of a suitable catalyst to form the intermediate [4-(4-Fluoro-phenyl)-piperazin-1-yl] compound. This intermediate is then reacted with p-tolyl-acetic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro-phenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It is used in assays to investigate its binding affinity and inhibitory effects on specific biological pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. It is investigated for its efficacy in treating conditions such as inflammation, pain, and neurological disorders.
Industry
In the industrial sector, this compound is utilized in the development of new materials and chemical processes. It is employed in the synthesis of polymers, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-phenyl group enhances its binding affinity, while the piperazine ring provides structural stability. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Chloro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid
- [4-(4-Methoxy-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid
- [4-(4-Nitro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid
Uniqueness
Compared to similar compounds, [4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid exhibits unique properties due to the presence of the fluoro-phenyl group. This group enhances its lipophilicity and binding affinity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-14-2-4-15(5-3-14)18(19(23)24)22-12-10-21(11-13-22)17-8-6-16(20)7-9-17/h2-9,18H,10-13H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMUZTHIWSGQOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)N2CCN(CC2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179929 | |
Record name | 4-(4-Fluorophenyl)-α-(4-methylphenyl)-1-piperazineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001179929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-67-5 | |
Record name | 4-(4-Fluorophenyl)-α-(4-methylphenyl)-1-piperazineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885276-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Fluorophenyl)-α-(4-methylphenyl)-1-piperazineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001179929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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